molecular formula C12H21NO2 B15340241 3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid

3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid

Cat. No.: B15340241
M. Wt: 211.30 g/mol
InChI Key: BPGJMAXSBGBSPO-UHFFFAOYSA-N
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Description

3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid is a compound that features a piperidine ring substituted with a cyclopropylmethyl group and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylmethyl Group: This step involves the alkylation of the piperidine ring with a cyclopropylmethyl halide under basic conditions.

    Attachment of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 3-(1-(4-Chlorophenyl)-1H-pyrazol-4-yl)propanoic acid
  • 3-Pyridinepropionic acid

Uniqueness

3-[1-(Cyclopropylmethyl)piperidin-4-yl]propanoic acid is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

3-[1-(cyclopropylmethyl)piperidin-4-yl]propanoic acid

InChI

InChI=1S/C12H21NO2/c14-12(15)4-3-10-5-7-13(8-6-10)9-11-1-2-11/h10-11H,1-9H2,(H,14,15)

InChI Key

BPGJMAXSBGBSPO-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CCC(CC2)CCC(=O)O

Origin of Product

United States

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